molecular formula C4H8BrNO2S B585768 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide CAS No. 55212-71-0

2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide

Cat. No. B585768
CAS RN: 55212-71-0
M. Wt: 214.077
InChI Key: VZGVZHZASACFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide is a biochemical used for proteomics research . It has a molecular formula of C4H7NO2S•HBr and a molecular weight of 214.08 . It’s one of the amino derivatives of 1,1-dioxothiolanes and 1,1-dioxothiolenes and is used as a plant growth regulator .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide is represented by the formula C4H7NO2S•HBr . The InChI key for this compound is VZGVZHZASACFEO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide is 214.08 . The compound has a covalently-bonded unit count of 2 .

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For more detailed safety and hazard information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name

1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S.BrH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGVZHZASACFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747674
Record name 3-Amino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide

CAS RN

55212-71-0
Record name 3-Amino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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